1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O2/c14-10-4-16-13(17-5-10)22-11-2-1-3-19(6-11)12(21)7-20-9-15-8-18-20/h4-5,8-9,11H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDORADFKFDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC=N2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This compound combines a chloropyrimidine moiety, a piperidine ring, and a triazole structure, which may contribute to its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chloropyrimidine component is known for its ability to bind to nucleotide-binding sites, while the piperidine ring enhances affinity and specificity towards biological targets. The triazole moiety may facilitate hydrogen bonding interactions, which are crucial for modulating enzymatic activities and receptor functions.
Pharmacological Properties
Research indicates that this compound exhibits several promising pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory disorders.
- Anticancer Potential : Initial findings indicate that the compound may inhibit cancer cell proliferation. For instance, related triazole derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that derivatives of this compound can inhibit cell growth in human cancer cell lines. For example, a study reported that certain triazole derivatives exhibited IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored. For instance, related triazole compounds have been shown to inhibit topoisomerase II activity, an important target in cancer therapy .
- Cytotoxic Effects : In another study, related compounds demonstrated significant cytotoxic effects against MCF7 breast cancer cells compared to standard treatments like cisplatin .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds, their substituents, biological activities, and physicochemical properties:
Key Structural and Functional Differences
Substituent Diversity: The target compound uniquely combines a piperidine-pyrimidine scaffold with the triazole-ethanone motif. This contrasts with analogs bearing aromatic substituents (e.g., dichlorophenyl, benzofuranyl). Piperidine may confer improved solubility, while the chloropyrimidine group could enhance lipophilicity and target affinity. Voriconazole Impurity A (2,4-difluorophenyl) and M2 (2,4-dichlorophenyl) highlight the pharmaceutical relevance of halogenated aryl groups in azole antifungals. Fluorine atoms often improve metabolic stability and bioavailability .
Biological Activity Trends :
- Compounds with electron-withdrawing substituents (e.g., chlorine, fluorine) on aromatic rings (e.g., M2, Voriconazole Impurity A) are associated with antifungal activity due to enhanced membrane penetration and CYP51 enzyme inhibition .
- Heterocyclic substituents (e.g., benzofuran in Compound 9) exhibit moderate antifungal activity, suggesting that fused-ring systems may optimize steric interactions with fungal targets .
Physicochemical Properties: Melting points for triazolyl ethanones range widely (115–267°C), influenced by substituent polarity and crystallinity. For example, Compound 4d (266–267°C) has a high melting point due to hydrogen bonding from the 4-fluorophenylamino group .
Research Findings and Implications
Antifungal Mechanisms
Triazole derivatives typically inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. The 1H-1,2,4-triazole moiety coordinates the heme iron in CYP51, while substituents like chloropyrimidine may enhance binding to hydrophobic pockets .
Pharmacokinetic Considerations
The piperidine-pyrimidine scaffold in the target compound may reduce hepatotoxicity risks compared to purely aromatic systems (e.g., M2), as seen in other piperidine-containing drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
